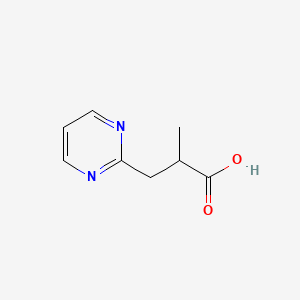

2-Methyl-3-pyrimidin-2-yl-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBSMKHUHLQYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655112 | |

| Record name | 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-14-1 | |

| Record name | 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a key intermediate in pharmaceutical synthesis. This document provides a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic techniques. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic carboxylic acid containing a pyrimidine (B1678525) core. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including antiviral and anticancer agents. As a synthetic intermediate, this compound offers a versatile platform for the development of novel therapeutic agents. This guide outlines a practical synthetic approach and the analytical methods for its complete characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process involving a Michael addition reaction followed by ester hydrolysis. This approach is efficient and utilizes readily available starting materials.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-(pyrimidin-2-yl)propanoate (Michael Addition)

Materials:

-

2-Methylpyrimidine

-

Methyl methacrylate

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

-

Slowly add 2-methylpyrimidine (1.0 equivalent) to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl methacrylate (1.1 equivalents) dropwise.

-

Let the reaction proceed at 0 °C for one hour and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound (Ester Hydrolysis)

Materials:

-

Methyl 2-methyl-3-(pyrimidin-2-yl)propanoate

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate

-

pH meter or pH paper

-

Separatory funnel

Procedure:

-

Dissolve the purified methyl 2-methyl-3-(pyrimidin-2-yl)propanoate (1.0 equivalent) in a mixture of water and a suitable co-solvent like methanol (B129727) or ethanol.

-

Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 819850-14-1 |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~8.7 | d | 2H | H-4, H-6 (pyrimidine) |

| ~7.2 | t | 1H | H-5 (pyrimidine) |

| ~3.2-3.4 | m | 1H | -CH(CH₃)- |

| ~3.0-3.2 | m | 2H | -CH₂-pyrimidine |

| ~1.3 | d | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~168 | C-2 (pyrimidine) |

| ~157 | C-4, C-6 (pyrimidine) |

| ~120 | C-5 (pyrimidine) |

| ~40 | -CH(CH₃)- |

| ~35 | -CH₂-pyrimidine |

| ~15 | -CH(CH₃)- |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 167.0815

-

Likely Fragmentation: Loss of COOH (m/z 121), loss of the propionic acid side chain.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Significance

While this compound is primarily known as a synthetic intermediate, pyrimidine derivatives are known to exhibit a wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural motifs present in the title compound suggest that its derivatives could be explored for various therapeutic applications.

Caption: Potential biological activities of pyrimidine-based compounds.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical agents. The versatility of the pyrimidine core suggests that this intermediate holds significant potential for the development of new therapeutics.

A Technical Guide to the Physicochemical Properties of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrimidine (B1678525) derivatives, crucial for their development as therapeutic agents. This document details the experimental protocols for determining key parameters, presents quantitative data for a range of novel compounds, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Pyrimidine Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For novel pyrimidine derivatives, a thorough understanding of their solubility, lipophilicity, melting point, acidity constant (pKa), and thermal stability is paramount for predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Data Summary

The following tables summarize the key physicochemical properties of a selection of recently synthesized, biologically active pyrimidine derivatives.

Table 1: Lipophilicity and Melting Point of Selected Pyrimidine Derivatives

| Compound ID | Structure | LogP | Melting Point (°C) | Reference |

| 2a | 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one | 3.64 | 240-242 | [1] |

| 2b | 7-(4-methoxyphenyl)-5-phenyl-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one | 4.36 | 235-237 | [1] |

| 2c | 7-(4-fluorophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one | 3.53 | 245-247 | [1] |

| 2d | 7-(4-bromophenyl)-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one | 4.24 | 242-244 | [1] |

| 6a | (E)-N-(4-chlorophenyl)-2-(4-methylpyrimidin-5-yl)ethan-1-imine | - | 130-132 | [2] |

| 6d | (E)-2-(4-methylpyrimidin-5-yl)-N-(4-nitrophenyl)ethan-1-imine | - | 145-147 | [2] |

| 4c | N'-(4-chloro-6-(2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine | - | 189 | [3] |

| 4d | 3-((4-chloro-6-(2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)pyrimidin-4-yl)amino)propan-1-ol | - | 182 | [3] |

Note: LogP values for compounds 2a-2d were determined experimentally using reversed-phase thin-layer chromatography[1]. Melting points were determined using standard capillary methods.

Table 2: Thermal Stability of Selected Pyrimidine Derivatives

| Compound ID | Decomposition Range (°C) | % Weight Loss | Reference |

| SNS-1 | 168-311 | 95.55 | [4] |

| SNS-2 | 133-281 | 96.36 | [4] |

| SNS-4 | 100-200 | 97.24 | [4] |

| SNS-5 | 83-161 | 97.50 | [4] |

| SDN-1 | 80-800 | 88.16 | [4] |

| SDO-2 | 120-600 | 96.69 | [4] |

| DPTP Resin | >460 (T5%) | - | [5] |

Note: Thermal stability was determined by thermogravimetric analysis (TGA)[4][5]. T5% indicates the temperature at which 5% weight loss occurs.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is critical. The following sections detail the standard methodologies for the key experiments.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method .

Methodology:

-

An excess amount of the solid pyrimidine derivative is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the pyrimidine derivative in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Lipophilicity (LogP)

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).

Methodology:

-

A pre-weighed amount of the pyrimidine derivative is dissolved in a known volume of either n-octanol or water (pre-saturated with the other solvent).

-

A known volume of the second solvent (water or n-octanol, respectively) is added to a sealed flask.

-

The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the pyrimidine derivative in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Melting Point

The capillary method is a widely used and straightforward technique for determining the melting point of a crystalline solid.

Methodology:

-

A small amount of the finely powdered, dry pyrimidine derivative is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

The temperature at which the solid first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.

-

The melting point is reported as a range between these two temperatures. A narrow melting point range is often indicative of a pure compound.

Determination of Acidity Constant (pKa)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

-

A known concentration of the pyrimidine derivative is dissolved in a suitable solvent, typically water or a co-solvent mixture if the compound has low aqueous solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Determination of Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound.

Methodology:

-

A small, accurately weighed sample of the pyrimidine derivative is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA instrument continuously measures the mass of the sample as a function of temperature.

-

A thermogram is generated, plotting the percentage of weight loss against temperature.

-

The onset of decomposition and the temperature at which significant weight loss occurs provide information about the thermal stability of the compound.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyrimidine derivatives.

Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives exhibit anticancer activity by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway, a common target for these compounds.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]

"in silico prediction of 2-Methyl-3-pyrimidin-2-yl-propionic acid bioactivity"

An In-Depth Technical Guide to the In Silico Prediction of 2-Methyl-3-pyrimidin-2-yl-propionic acid Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the initial phases of drug discovery, in silico methods offer a swift and economical approach to forecasting the biological activity and pharmacokinetic profiles of small molecules.[1] These computational strategies enable researchers to prioritize chemical candidates for synthesis and subsequent experimental validation, thus streamlining the drug development timeline.[1] This technical guide presents a comprehensive, hypothetical in silico workflow designed to predict the bioactivity of this compound, a compound cataloged primarily as a synthetic intermediate with no currently documented biological activity.[2][3][4] This document outlines detailed methodologies for target identification, molecular docking, and ADMET prediction, and serves as a practical guide for the computational evaluation of novel chemical entities.

Introduction

This compound is a small molecule containing a pyrimidine (B1678525) scaffold, a common feature in a variety of biologically active compounds, including kinase inhibitors. While its primary current use is in chemical synthesis, its structural characteristics suggest a potential for interaction with biological macromolecules.[4] Computational, or in silico, approaches have become indispensable in modern drug discovery for identifying and validating potential drug targets and leads.[5][6] These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis, to target-based methods like molecular docking.[5][7][8][9]

This guide details a hypothetical in silico investigation to predict the bioactivity of this compound. The workflow is designed to identify potential protein targets, predict the binding affinity and mode of interaction, and evaluate its drug-like properties.

Proposed In Silico Experimental Workflow

The following workflow outlines a comprehensive in silico strategy to predict the bioactivity of this compound.

Figure 1: Proposed in silico workflow for bioactivity prediction.

Ligand Preparation

The initial step involves the preparation of the this compound structure for computational analysis.

Protocol:

-

2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Conversion and Energy Minimization: The 2D structure is converted to a 3D conformation. An energy minimization procedure is then applied using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be performed using software such as Open Babel or Maestro.

-

File Format Conversion: The optimized 3D structure is saved in a suitable format for docking, such as .pdbqt, which includes atomic charges and atom type definitions.

Target Identification

Given the absence of known targets, a reverse docking approach is proposed to identify potential protein binding partners.[5] The pyrimidine core is a common feature in kinase inhibitors, thus a library of kinase structures would be a primary focus.

Protocol:

-

Database Selection: A database of high-quality protein structures, such as the PDBbind database, will be utilized. This database contains experimentally determined binding affinity data for a large number of protein-ligand complexes.

-

Reverse Docking: The prepared ligand is docked against a curated library of protein targets, with a focus on the kinase family.

-

Target Prioritization: The results are ranked based on the predicted binding affinities. Proteins that show high predicted affinity for the ligand are selected as potential targets for further investigation. For this hypothetical study, we will consider Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) as potential targets due to their roles in inflammatory and proliferative signaling pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] This method is instrumental in understanding the binding mode and affinity.[10][11][12]

Protocol:

-

Protein Structure Preparation: The 3D crystal structure of the target protein (e.g., JAK2, PDB ID: 4Z1B) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.[13]

-

Binding Site Definition: The active site for docking is defined. This is typically based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

-

Docking Simulation: A docking program like AutoDock Vina is used to predict the binding pose and affinity of this compound within the defined active site.[12][14] The simulation is typically run multiple times to ensure convergence to the best binding mode.

-

Results Analysis: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[11]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[15]

Protocol:

-

Physicochemical Properties: Key molecular descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors are calculated.

-

Pharmacokinetic Prediction: Properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted using online tools like SwissADME.

-

Toxicity Prediction: Potential toxicity risks, such as mutagenicity and carcinogenicity, are assessed using platforms like pro-Tox II.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments described above.

Table 1: Predicted Binding Affinities and Key Interactions with Potential Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| JAK2 | 4Z1B | -7.8 | LEU855, GLY856, VAL863, LYS882, LEU932, ASP994 | Hydrogen Bond, Hydrophobic Interactions |

| STAT3 | 6NJS | -6.9 | LYS591, GLU638, SER636, ILE634 | Hydrogen Bond, Electrostatic Interactions |

| p38 MAPK | 3S3I | -7.2 | LYS53, MET109, LEU167, ASP168 | Hydrogen Bond, Hydrophobic Interactions |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 166.18 g/mol | Good (Lipinski's Rule: <500) |

| LogP | 1.25 | Optimal Lipophilicity |

| Hydrogen Bond Donors | 1 | Good (Lipinski's Rule: ≤5) |

| Hydrogen Bond Acceptors | 4 | Good (Lipinski's Rule: ≤10) |

| Pharmacokinetics | ||

| GI Absorption | High | Likely Good Oral Bioavailability |

| BBB Permeant | No | Low Risk of CNS Side Effects |

| CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Drug-like |

| Toxicity | ||

| Mutagenicity (AMES test) | Negative | Low Mutagenic Potential |

| Carcinogenicity | Negative | Low Carcinogenic Potential |

Visualization of a Hypothetical Signaling Pathway

Based on the hypothetical targeting of JAK2, the following diagram illustrates the potential mechanism of action of this compound within the JAK-STAT signaling pathway.

Figure 2: Hypothetical inhibition of the JAK-STAT pathway.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical results from molecular docking and ADMET predictions suggest that this compound may possess favorable drug-like properties and could potentially act as an inhibitor of protein kinases such as JAK2.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The methodologies and workflows presented here provide a robust framework for the initial stages of drug discovery, enabling the prioritization of compounds for further investigation through in vitro and in vivo studies. The integration of computational and experimental approaches is paramount for the successful development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 7. sddn.es [sddn.es]

- 8. dovepress.com [dovepress.com]

- 9. Pharmacophore Mapping: An Important Tool in Modern Drug Design and Discovery [ouci.dntb.gov.ua]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

Uncharted Territory: The Mechanism of Action of 2-Methyl-3-pyrimidin-2-yl-propionic acid Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 2-Methyl-3-pyrimidin-2-yl-propionic acid, with no available data to support a hypothesis regarding its mechanism of action, biological targets, or cellular effects.

Despite its availability as a chemical entity, research into the pharmacological properties of this compound appears to be nonexistent in the public domain. The compound is consistently cataloged as a synthetic intermediate, a building block for the synthesis of other molecules for pharmaceutical research.[1][2][3][4][5] This classification suggests its primary utility lies in its chemical reactivity rather than any intrinsic biological activity.

Efforts to identify potential biological targets through broad searches for "propionic acid" derivatives yielded a generic list of potential protein families, including amino acid transporters, decarboxylases, and various receptors.[1][5] However, these recommendations are based on the general chemical class and are not specific to this compound. Without experimental validation, any association of this particular compound with these targets remains purely speculative.

Similarly, investigations into related chemical structures, such as purine (B94841) nucleoside analogs which also feature a pyrimidine (B1678525) ring, describe mechanisms involving the inhibition of DNA synthesis and induction of apoptosis.[3] Nevertheless, the structural divergence of this compound from these analogs makes it highly improbable that they share a similar mechanism of action.

The absence of any published studies on this compound means there is no quantitative data from binding assays, enzyme inhibition experiments, or cellular response studies to analyze. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams, as requested for a technical guide, is not feasible.

References

Unlocking the Therapeutic Potential of Pyrimidine Compounds: An In-depth Technical Guide to Exploratory Screening

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Its inherent presence in the building blocks of life, such as nucleic acids, makes it a privileged structure in the quest for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the exploratory screening of pyrimidine compounds, detailing experimental protocols, presenting comparative biological data, and visualizing key cellular pathways and workflows to aid researchers in the identification and development of promising new drug candidates.

Section 1: Therapeutic Landscape of Pyrimidine Derivatives

The versatility of the pyrimidine core has led to the discovery of compounds with significant potential across multiple therapeutic areas. Exploratory screenings have been pivotal in uncovering their roles as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Pyrimidine derivatives have demonstrated considerable promise in oncology, with numerous compounds exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the inhibition of key enzymes that are critical for cancer cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | Lipoxygenase (LOX) | IC50 | 17 - 47.5 μM | [6][7] |

| 2,4,5-Substituted Pyrimidines | BEL-74502 (Hepatocellular Carcinoma) | IC50 | < 0.10 μM | [2] |

| Tetralin-6-yl Pyrimidines | Liver and Breast Cancer Cell Lines | - | Potent Activity | [2] |

| 4-Amino-1H-Pyrazolo[3,4-d] Pyrimidines | A375 (Melanoma) | - | Potent Antiproliferative Activity | [2] |

| Thiouracil Derivatives | MCF-7 (Breast Cancer) | IC50 | 3.80 - 4.70 µg/ml | [8] |

| N-benzyl aminopyrimidine (2a) | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | EC50 | 4 - 8 μM | [9] |

| 2,4,5,6-tetrasubstituted pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | - | Potent and selective inhibitory activities | [4] |

| Pyrimidine derivatives (2a, 2f, 2h, 2l) | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) | IC50 | < 3 µM | [5] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[10][11][12][13]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Organism(s) | Activity Metric | Value | Reference |

| Thiazolidine-pyrimidine hybrids | Bacteria | - | Superior to Ciprofloxacin | [14] |

| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | S. aureus, B. subtilis, E. coli | MIC | 16.26 - 17.34 μg/ml | [11] |

| 3-methylpyrimidine compounds | Bacteria and Fungi | - | Active | [12] |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, A. niger, C. albicans | MIC | - | [13] |

| Bicyclic and Tricyclic Pyrimidines | E. coli, B. subtilis, C. albicans | - | Active | [15] |

Antiviral Activity

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for the development of antiviral drugs.[16] These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination.[16][17]

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Virus | Activity Metric | Value | Reference |

| Pyrimidine Nucleoside Analogs | SARS-CoV-2 | - | Antiviral Activity | [18] |

| 1,2,3-triazolyl nucleoside analogues | Influenza A H1N1 | IC50 | 24.3 - 57.5 µM | [17] |

| Pyrimidine-Der1 | Zika Virus (ZIKV) | - | Efficient Inhibition | [16] |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronaviruses (HCoVs) | EC50 | - | [19] |

Section 2: Key Experimental Protocols in Pyrimidine Screening

A systematic and rigorous experimental approach is crucial for the successful identification and characterization of therapeutically relevant pyrimidine compounds. This section details the methodologies for key in vitro assays.

Cytotoxicity and Antiproliferative Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[17]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for another 2-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][14]

Protocol:

-

Compound Preparation: Prepare a stock solution of the pyrimidine compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).[14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to antimicrobial agents.[8][13]

Protocol:

-

Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard) and uniformly swab it onto the surface of a Mueller-Hinton agar (B569324) plate.[21]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine compound onto the inoculated agar surface.[22]

-

Incubation: Incubate the plate, typically at 35-37°C, for 16-24 hours.[13]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.[8]

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine the potency and mechanism of action of a compound against a specific enzyme target.[23][24]

General Protocol:

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the pyrimidine inhibitor in an appropriate assay buffer.[19]

-

Assay Setup: In a microplate, combine the enzyme solution with various concentrations of the pyrimidine inhibitor or a vehicle control.[19]

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to facilitate binding.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[19]

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).[25]

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.[23]

Section 3: Visualizing the Mechanisms - Signaling Pathways and Workflows

Understanding the cellular pathways affected by pyrimidine compounds and the workflows for their screening is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate these key concepts.

Signaling Pathways

Caption: BMP2/SMAD1 signaling pathway, a target for osteogenic pyrimidine compounds.

Caption: Inhibition of the cell cycle by pyrimidine-based CDK2 inhibitors.

Caption: Mechanism of action for pyrimidine-based Pin1 inhibitors.

Experimental and Drug Discovery Workflows

Caption: General workflow for high-throughput screening of pyrimidine compounds.

Conclusion

The exploratory screening of pyrimidine compounds continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the pyrimidine scaffold, coupled with advances in high-throughput screening technologies and a deeper understanding of disease-related signaling pathways, provides a robust framework for the identification of potent and selective drug candidates. This technical guide offers a foundational resource for researchers in the field, providing standardized protocols, comparative data, and visual aids to streamline the initial phases of drug discovery and development. By leveraging these methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

- 1. researchhub.com [researchhub.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. scbt.com [scbt.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. asm.org [asm.org]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. benchchem.com [benchchem.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Architectures: A Technical Guide to the Structural Elucidaion of Novel Heterocyclic Compounds Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize novel heterocyclic compounds is a cornerstone of modern drug discovery and development. These intricate molecular frameworks form the backbone of a vast array of pharmaceuticals and bioactive molecules. Unraveling their precise atomic arrangement is paramount to understanding their function, optimizing their properties, and ensuring their safety and efficacy. This technical guide provides an in-depth exploration of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in the structural elucidation of these vital compounds.

This guide will delve into the detailed experimental protocols, data interpretation strategies, and the synergistic power of combining NMR and MS to achieve unambiguous structural assignment.

The Synergy of NMR and MS in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary techniques in the analytical chemist's toolkit.[1][2][3] While MS provides precise information about the molecular weight and elemental composition of a compound and its fragments, NMR offers an unparalleled view into the intricate bonding framework and the spatial arrangement of atoms within the molecule.[3][4] The combination of these two powerful methods provides a comprehensive picture, enabling scientists to piece together the molecular puzzle with a high degree of confidence.[5] Structures predicted by MS/MS fragmentation patterns are not always accurate, making NMR essential for definitive identification.[6]

A general workflow for the structural elucidation of a novel heterocyclic compound integrates these techniques in a logical sequence.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is typically the first analytical step, providing a rapid assessment of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which in turn allows for the deduction of the most probable molecular formula.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.[7][8] The fragmentation pattern serves as a molecular fingerprint, offering clues about the presence of specific functional groups and the connectivity of the molecular backbone.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

-

Sample Preparation: Dissolve a small amount of the purified heterocyclic compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or coupled with a liquid chromatography (LC) system.

-

Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). Determine the accurate mass of this peak to calculate the elemental composition.

-

Tandem MS (MS2):

-

Select the molecular ion as the precursor ion in the first mass analyzer (e.g., a quadrupole).

-

Introduce an inert collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion.

-

Analyze the resulting fragment ions in the second mass analyzer (e.g., an Orbitrap or Time-of-Flight).

-

-

Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to propose substructures of the molecule.

Data Presentation: Interpreting Fragmentation Data

The fragmentation data obtained from an MS/MS experiment can be summarized in a table to facilitate the identification of key structural motifs.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

| 251.0821 | 20 | 223.0872 | 27.9949 | Loss of CO |

| 251.0821 | 20 | 195.0923 | 55.9898 | Loss of C₂H₂O |

| 251.0821 | 35 | 167.0974 | 83.9847 | Loss of C₃H₄O₂ |

| 251.0821 | 35 | 139.0660 | 112.0161 | Loss of C₅H₄O₂ |

This is an example table and does not represent a specific known compound.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[9] It provides detailed information about the chemical environment of individual atoms and their connectivity. A standard suite of NMR experiments is typically employed for the complete structural elucidation of a novel heterocyclic compound.[6]

Core NMR Experiments for Structural Elucidation

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms to which they are directly attached.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbon atoms over two or three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D experiments that show correlations between protons that are close in space, regardless of whether they are bonded. This is essential for determining the relative stereochemistry of the molecule.[6]

Experimental Protocol: A Standard Suite of NMR Experiments

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.[9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard 1D ¹H NMR spectrum.

-

-

¹³C NMR and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-135, DEPT-90, and optionally DEPT-45 spectra.

-

-

2D NMR Acquisition:

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

-

Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds).

-

If stereochemistry is a consideration, acquire a NOESY or ROESY spectrum.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the 1D and 2D spectra to assign all proton and carbon signals and deduce the molecular structure.

Data Presentation: Tabulating NMR Data

A comprehensive table summarizing the NMR data is essential for a clear presentation of the structural assignment.

| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| 1 | - | - | - | C2, C5, C6 |

| 2 | 155.2 | - | - | - |

| 3 | 110.5 | 6.85 (d, 8.5) | H4 | C2, C4, C4a |

| 4 | 128.9 | 7.52 (d, 8.5) | H3 | C2, C4a, C5 |

| 4a | 135.8 | - | - | - |

| 5 | 28.3 | 3.15 (t, 7.2) | H6 | C1, C4a, C6, C7 |

| 6 | 35.1 | 2.90 (t, 7.2) | H5 | C5, C7, C8 |

| 7 | 170.1 | - | - | - |

| 8 | 52.4 | 3.75 (s) | - | C7 |

This is an example table and does not represent a specific known compound.

The Logical Process of Structure Determination

The process of assembling a molecular structure from NMR and MS data follows a logical progression. The following diagram illustrates the decision-making process based on the data obtained from various experiments.

References

- 1. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 9. azolifesciences.com [azolifesciences.com]

Quantum Chemical Calculations for Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at the molecular level, providing invaluable insights for rational drug design and development.[4][5] This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of pyrimidine derivatives, focusing on computational methods, data interpretation, and practical applications in drug discovery.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying pyrimidine derivatives due to its favorable balance between computational cost and accuracy.[4][6][7] Time-Dependent DFT (TD-DFT) is further utilized for investigating the electronic excited states and simulating UV-vis spectra.[6][7]

Detailed Computational Protocol: A Generalized Workflow

While specific parameters may vary depending on the research question and available computational resources, a general workflow for performing quantum chemical calculations on pyrimidine derivatives can be outlined as follows:

-

Molecular Structure Preparation:

-

The three-dimensional structure of the pyrimidine derivative is drawn using molecular editing software such as ChemDraw or Avogadro.

-

Initial geometry optimization is often performed using a lower level of theory or molecular mechanics to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

The primary geometry optimization is carried out using DFT. A common and effective combination of functional and basis set is B3LYP with the 6-311+G(d,p) or 6-311G(df,pd) basis sets.[6]

-

The optimization is typically performed in the gas phase to represent an isolated molecule. For studies investigating solvent effects, the Polarizable Continuum Model (PCM) can be employed.[6]

-

Frequency calculations are performed after optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Molecular Properties:

-

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.[4][8][9]

-

Thermodynamic Properties: Total energy, Gibbs free energy, and enthalpy.[6][7]

-

Spectroscopic Properties: Vibrational frequencies (for IR and Raman spectra) and electronic transition energies and oscillator strengths (for UV-vis spectra using TD-DFT).[6][7]

-

-

-

Molecular Docking (for Drug Design Applications):

-

To investigate the interaction of pyrimidine derivatives with biological targets, such as proteins or enzymes, molecular docking simulations are performed.[10][11][12][13]

-

Software such as AutoDock Vina or the Molecular Operating Environment (MOE) are commonly used.[11][12][14]

-

The protein structure is typically obtained from the Protein Data Bank (PDB).

-

The pyrimidine derivative (ligand) is docked into the active site of the protein, and the binding affinity (docking score) and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[11][12]

-

Data Presentation and Interpretation

The quantitative data generated from quantum chemical calculations are crucial for understanding the structure-activity relationships (SAR) of pyrimidine derivatives.

Table 1: Calculated Quantum Chemical Properties of Representative Pyrimidine Derivatives

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| Triazolo[1,5-a]pyrimidine Derivative (45) | B3LYP/6-311G(df,pd) | - | - | - | - | [6] |

| 2-aminopyrimidine derivative (4a) | - | - | - | - | - | [13] |

| 2-aminopyrimidine derivative (4b) | - | - | - | - | - | [13] |

| 2-aminopyrimidine derivative (4c) | - | - | - | - | - | [13] |

| 2-aminopyrimidine derivative (4h) | - | - | - | - | - | [13] |

Note: Specific values for HOMO, LUMO, and Dipole Moment were not consistently available in a comparable format across all initial search results. This table structure is provided as a template for presenting such data.

Table 2: Molecular Docking Results of Pyrimidine Derivatives with Target Proteins

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine Derivative (4a) | Cyclin-dependent kinase 2 (1HCK) | -7.7 | - | [13] |

| Pyrimidine Derivative (4b) | Cyclin-dependent kinase 2 (1HCK) | -7.4 | - | [13] |

| Pyrimidine Derivative (4c) | Cyclin-dependent kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [13] |

| Pyrimidine Derivative (4h) | Cyclin-dependent kinase 2 (1HCK) | -7.5 | - | [13] |

| Amino-pyrimidine derivatives | Insulin-like growth factor 1 receptor (IGF1R) | -5.8 to -7.9 | - | [12] |

| Pyrido[2,3-d]pyrimidine (7c, 7d, 7e) | SARS-CoV-2 Main Protease (Mpro) | - | THR26, GLU166, CSY145, CYS145, SER144 | [14] |

Visualization of Workflows and Pathways

Visualizing the logical flow of computational studies and the interaction pathways of the designed molecules is essential for clear communication of the research.

Caption: A generalized workflow for quantum chemical calculations and molecular docking of pyrimidine derivatives.

Caption: Logical relationship in a molecular docking study of a pyrimidine derivative with a target protein.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the fundamental properties of pyrimidine derivatives, thereby accelerating the drug discovery process. By leveraging methods like DFT and molecular docking, researchers can gain a deeper understanding of molecular structure, reactivity, and biological interactions. This knowledge is instrumental in designing novel pyrimidine-based therapeutic agents with enhanced efficacy and specificity. The integration of computational and experimental approaches holds the key to unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. jchemrev.com [jchemrev.com]

- 8. tandfonline.com [tandfonline.com]

- 9. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]

- 10. remedypublications.com [remedypublications.com]

- 11. remedypublications.com [remedypublications.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 | MDPI [mdpi.com]

Potential Biological Targets for 2-Methyl-3-pyrimidin-2-yl-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

This technical guide explores the potential biological targets of 2-Methyl-3-pyrimidin-2-yl-propionic acid, a heterocyclic carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, its structural motifs—a pyrimidine (B1678525) ring linked to a methyl-substituted propionic acid—strongly suggest a potential mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes. This guide synthesizes information from studies on structurally related pyrimidine and arylpropionic acid derivatives to build a hypothesis-driven overview of its likely pharmacological profile. We present potential signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for in vitro and in vivo validation.

Introduction: The Case for Cyclooxygenase Inhibition

This compound belongs to a class of compounds that merges two important pharmacophores: the pyrimidine nucleus and the propionic acid side chain. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Similarly, the 2-arylpropionic acid structure is the cornerstone of the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The primary mechanism of action for many pyrimidine derivatives with anti-inflammatory properties is the inhibition of COX enzymes, which are critical for the production of prostaglandins (B1171923), key mediators of inflammation.[2][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes.[4][5] Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[2]

Given the structural similarities, it is highly probable that this compound acts as a COX inhibitor. This guide will, therefore, focus on this hypothesis.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that this compound functions by inhibiting the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins (PGs) from arachidonic acid. This, in turn, would mitigate inflammatory responses.

Figure 1: Hypothesized inhibition of the COX signaling pathway.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the in vitro COX inhibitory activity of various pyrimidine derivatives and established NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative 3 | 5.50 | 0.85 | 6.47 | [6] |

| Pyrimidine Derivative 4a | 5.05 | 0.65 | 7.77 | [6] |

| Pyrazolo[3,4-d]pyrimidine 3a | >100 | 12.5 | - | [5] |

| Pyrazolo[3,4-d]pyrimidine 4b | >100 | 8.2 | - | [5] |

| Pyrano[2,3-d]pyrimidine 5 | - | 0.04 | - | [5] |

| Pyrano[2,3-d]pyrimidine 6 | - | 0.04 | - | [5] |

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): Ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2. '-' indicates data not available in the cited source.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Standard NSAIDs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 6.34 | 0.56 | 11.32 | [6] |

| Ibuprofen | 3.1 | 1.2 | 2.58 | [6] |

| Indomethacin | - | - | - | [7] |

| Diclofenac | - | - | - | [5] |

Recommended Experimental Protocols for Target Validation

To validate the hypothesized biological target of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Principle: The peroxidase activity of COX is measured using a colorimetric or fluorometric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex Red.[8][9] The rate of oxidation of the probe in the presence of arachidonic acid is monitored.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, a heme cofactor, and the detection probe.

-

Add the test compound at various concentrations (typically in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2).

-

After a brief pre-incubation, add the substrate, arachidonic acid, to start the enzymatic reaction.

-

Measure the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible animal model for evaluating the acute anti-inflammatory activity of a compound.[10][11][12]

Methodology:

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound (this compound) orally or intraperitoneally at various doses. A positive control group (e.g., receiving indomethacin) and a vehicle control group should be included.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[11][13]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Ex Vivo LPS-Induced Cytokine Release Assay

This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines in a more physiologically relevant system.[14][15][16]

Methodology:

-

Sample: Freshly drawn whole blood from healthy human volunteers or rodents.

-

Procedure:

-

Incubate whole blood samples with various concentrations of the test compound or a vehicle control.

-

Stimulate the blood with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.[14][17]

-

After an incubation period (e.g., 24 hours), centrifuge the samples to collect the plasma.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE₂) in the plasma using specific ELISA kits.

-

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine release by the test compound and calculate the IC₅₀ values.

Conclusion

While direct experimental evidence for the biological targets of this compound is not yet available, its chemical structure strongly suggests that it is a promising candidate for a cyclooxygenase inhibitor. The presence of both the pyrimidine ring and the propionic acid moiety points towards a potential anti-inflammatory and analgesic profile. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and characterizing the pharmacological properties of this compound. Further research into this and similar molecules could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. [PDF] Pyrimidine as antiinflammatory agent: A review | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 14. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. criver.com [criver.com]

- 16. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 17. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) ring, a fundamental heterocyclic structure, is a ubiquitous motif in nature, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4] Over the past six decades, pyrimidine analogs have emerged as crucial components in the treatment of a wide spectrum of diseases, including cancer, viral infections, and bacterial infections.[1][5] This technical guide provides a comprehensive literature review of pyrimidine analogs in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, presented with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Therapeutic Applications of Pyrimidine Analogs

The versatility of the pyrimidine core allows for extensive chemical modifications, resulting in compounds that can interact with a wide range of biological targets.[4][6] This has led to the successful development of pyrimidine-based drugs in several key therapeutic areas.

Anticancer Agents

Pyrimidine analogs have made a profound impact on cancer chemotherapy.[7] These compounds primarily act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[8][9]

One of the earliest and most successful examples is 5-Fluorouracil (B62378) (5-FU) , which functions as an inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines.[10] Another prominent anticancer pyrimidine analog is Gemcitabine , a deoxycytidine analog used in the treatment of various solid tumors, including pancreatic, breast, and non-small cell lung cancer.[11] More recent advancements have focused on developing pyrimidine-based kinase inhibitors that target specific signaling pathways dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.[11][12]

Antiviral Agents

The development of pyrimidine nucleoside analogs has been a cornerstone of antiviral therapy. These agents typically mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.[13]

A landmark example is Zidovudine (B1683550) (AZT) , the first drug approved for the treatment of HIV.[14] AZT is a thymidine (B127349) analog that, upon intracellular phosphorylation, is incorporated into the viral DNA by reverse transcriptase, causing chain termination. Other important antiviral pyrimidine analogs include Trifluridine and Idoxuridine, used in the treatment of herpes simplex virus infections.[15]

Antimicrobial Agents

Pyrimidine derivatives also exhibit significant antibacterial and antifungal properties.[7][16] Some of these compounds act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[17] For instance, Trimethoprim , a diaminopyrimidine, is a potent inhibitor of bacterial DHFR and is often used in combination with a sulfonamide.[18] The development of novel pyrimidine-based antimicrobial agents continues to be an active area of research to combat the growing threat of antibiotic resistance.[3]

Quantitative Data on Pyrimidine Analogs

The following tables summarize key quantitative data for representative pyrimidine analogs across different therapeutic areas, providing a comparative overview of their biological activity.

Table 1: Anticancer Activity of Selected Pyrimidine Analogs

| Compound | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| 5-Fluorouracil | Colo 205 (Colon) | Cell Viability | ~1 | [12] |

| Gemcitabine | BxPC-3 (Pancreatic) | Cytotoxicity | 0.015 | [11] |

| Erlotinib (EGFR Inhibitor) | A549 (Lung) | Antiproliferative | 0.002 | [19] |

| Ruxolitinib (JAK1/2 Inhibitor) | HEL (Erythroleukemia) | Cell Proliferation | 0.18 | |

| Pyrazolo[3,4-d]pyrimidine derivative (VIIa) | 57 cancer cell lines | Antitumor | 0.326 - 4.31 | [20] |

| Aminopyrimidine derivative (2a) | Glioblastoma, Breast, Oral, Colon cancer cell lines | Cell Viability | 4 - 8 | [21] |

Table 2: Antiviral Activity of Selected Pyrimidine Analogs

| Compound | Virus | Host Cell | Assay Type | IC50 / EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | Antiviral | 0.005 | [4] |

| Trifluridine | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 0.1 | [15] |

| 2'-fluoro-2'-deoxyuridine ProTide (23a) | Influenza A | MDCK | Antiviral | 49 | [13] |

| Nucleoside analog (2i) | Influenza A (H1N1) | MDCK | Antiviral | 57.5 | [22] |

| Nucleoside analog (5i) | Influenza A (H1N1) | MDCK | Antiviral | 24.3 | [22] |

Table 3: Antimicrobial Activity of Selected Pyrimidine Analogs

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Trimethoprim | Escherichia coli | Broth Microdilution | 0.5 | [18] |

| 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivative | Escherichia coli | Disc Diffusion | - (Zone of inhibition) | [3] |

| 2-oxopyrimidine derivative | Staphylococcus aureus | Tube Dilution | - (MIC) | [8] |

| 5-formamidopyrimidine derivative | Mycobacterium tuberculosis H37Rv | In vitro | ≤1 | [23] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of pyrimidine analogs.

Synthesis of Pyrimidine Analogs

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines:

This method is a classical approach for constructing the pyrimidine ring.

-

Chalcone (B49325) Synthesis: An appropriately substituted aromatic aldehyde (10 mmol) and an acetophenone (B1666503) derivative (10 mmol) are dissolved in ethanol (B145695) (50 mL). An aqueous solution of sodium hydroxide (B78521) (40%, 10 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding chalcone.

-

Pyrimidine Ring Formation: The synthesized chalcone (5 mmol) and urea (B33335) or thiourea (B124793) (5 mmol) are refluxed in a solution of sodium ethoxide (prepared by dissolving 0.12 g of sodium in 20 mL of absolute ethanol) for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired pyrimidine derivative.[16][24]

Synthesis of 5-Fluorouracil (5-FU):

A common industrial process for the synthesis of 5-FU is as follows:

-

A solution of cytosine (10 mmol) in water (30 mL) is cooled to 5°C.

-

Fluorine gas (diluted with nitrogen) is bubbled through the solution while maintaining the temperature. The reaction progress is monitored by an appropriate method.

-

After the reaction is complete, the pH of the reaction mixture is adjusted to 8.0 with sodium hydroxide.

-

The mixture is then heated at 80°C for a specified period.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting solid is washed with ethanol and recrystallized from water to yield 5-fluorouracil.[23]

Biological Evaluation Protocols